Compound Description: This compound is a potent and selective inhibitor of the IKur current, a potassium current found in cardiac cells. It was developed as part of a research program aimed at finding new treatments for atrial fibrillation. This compound was specifically designed to avoid the formation of reactive metabolites, a potential liability observed with earlier dihydropyrazolopyrimidine IKur inhibitors. []
Relevance: This compound shares several structural features with (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone. Both molecules contain a pyrrolidine ring directly linked to a methanone group. Furthermore, both molecules feature a substituted heterocyclic aromatic ring connected to the methanone. In (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone, this ring is a pyrazine, while in ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone, it is a dihydropyrazolopyrimidine. These shared structural features suggest a potential structural relationship between the two compounds. []
Relevance: This compound and (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone both contain a pyrrolidine ring linked via a methanone to a substituted aromatic system. In (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone, the aromatic system comprises a phenyl ring with a triazole and an oxadiazole substituent. This structural similarity, specifically the pyrrolidine-methanone-aromatic system motif, suggests a possible structural relationship. []
Compound Description: This compound represents an optimized DORA developed from the lead compound (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone. This optimized compound addresses the shortcomings of the lead, exhibiting improved metabolic stability, plasma protein binding, brain free fraction, and aqueous solubility. It also displays enhanced in vivo efficacy compared to the lead compound in preclinical models. []
Relevance: This compound and (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone both feature a pyrrolidine ring connected to a methanone group, which in turn is linked to a substituted aromatic system. In (4-chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}methanone, the aromatic component comprises a phenyl ring with two triazole substituents. This common structural scaffold suggests a potential structural relationship between these compounds. []
Compound Description: This compound is a selective butyrylcholinesterase (BChE) inhibitor that also exhibits anti-Aβ aggregation activity and protects against Aβ1-42-induced toxicity in a SH-SY5Y cell model. It was identified through virtual screening and subsequent hit optimization efforts focused on finding novel BChE inhibitors. Molecular modeling studies suggest that this compound targets both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE. []
Relevance: This compound shares a similar core structure with (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone. Both compounds feature a pyrrolidine ring linked to a methanone group, which is further attached to a substituted aromatic system. In (4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone, this aromatic system is a phenyl ring with a dihydroisoquinoline substituent. These structural similarities, particularly the pyrrolidine-methanone-aromatic system, indicate a potential structural relationship between the two compounds. []
Compound Description: Known as PSNCBAM-1, this compound acts as a cannabinoid CB1 receptor allosteric antagonist. It has been associated with hypophagic effects in vivo. PSNCBAM-1 demonstrates a noncompetitive antagonism profile in [35S]GTPγS binding studies, exhibiting higher potency against the CB1 receptor agonist CP55940 than for WIN55. Electrophysiological studies reveal that PSNCBAM-1 attenuates the effects of both CB1 agonists and antagonists/inverse agonists in the cerebellum. []
Relevance: Although this compound lacks the methanone linker present in (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone, it shares a key structural feature: the presence of a pyrrolidine ring directly attached to a pyridine ring. This common element suggests that these compounds could be categorized within a similar chemical class, despite the differences in their overall structures. []
6. Almorexant [, ]
Compound Description: Almorexant is a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist that has been clinically investigated for its sleep-promoting properties. It has been shown to effectively induce and maintain sleep without significantly disrupting sleep architecture. Almorexant exhibits a noncompetitive and long-lasting pseudo-irreversible mode of antagonism at OX2 due to its slow dissociation rate from the receptor. [, ]
Relevance: While not directly analogous in structure, the research on almorexant focuses on mapping its binding pocket to OX1 and OX2 receptors. This research highlights specific amino acid residues crucial for ligand binding, such as Asp45.51, Trp45.54, Tyr5.38, Phe5.42, Tyr5.47, Tyr6.48, and His7.39. [] Understanding these key interactions can provide insights into the structural requirements for orexin receptor antagonism. Although (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is not an orexin antagonist, knowledge gained from almorexant binding studies could inform the design of related compounds targeting the orexin system.
Compound Description: SB-674042 is a selective OX1 antagonist. In contrast to almorexant, which exhibits noncompetitive antagonism at OX2, SB-674042 acts as a competitive antagonist at OX1. [, ]
Relevance: Similar to almorexant, SB-674042's research focuses on defining its binding characteristics to orexin receptors, particularly OX1. The identification of crucial amino acid residues for SB-674042 binding, including Gln1263.32, Ala1273.33, Trp20645.54, Tyr2155.38, Phe2195.42, and His3447.39, provides valuable information for understanding the structural features needed for OX1 selectivity. [] Although (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is not an orexin antagonist, the structure-activity relationships elucidated by SB-674042's binding studies can guide the design of related compounds aiming for OX1 selectivity.
Compound Description: EMPA is a selective OX2 antagonist. It effectively antagonizes the effect of orexin-A on slow-firing VTA dopaminergic neurons, similar to the dual antagonist almorexant. []
Overview
2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine is a complex organic compound that belongs to a class of molecules known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a unique combination of functional groups, including a pyrrolidine ring and a pyrazine moiety, which contribute to its potential biological activities.
Source
The synthesis and structural analysis of this compound are derived from various chemical literature and patents, as well as ongoing research in organic chemistry. The compound's structural characteristics can be explored through databases such as the Cambridge Crystallographic Data Centre, which provides insights into similar compounds and their properties.
Classification
This compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen atoms within its ring structures. Specifically, it is categorized as a sulfonamide derivative because of the benzenesulfonyl group attached to the pyrrolidine moiety. Its classification is significant for understanding its reactivity and potential applications in pharmaceuticals.
Synthesis Analysis
Methods
The synthesis of 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. The general approach includes:
Formation of Pyrrolidine Derivative: The initial step often involves the reaction of pyrrolidine with benzenesulfonyl chloride to form the sulfonamide derivative.
Carbonyl Introduction: The introduction of a carbonyl group can be achieved through acylation reactions, using acyl chlorides or anhydrides.
Pyrazine Formation: The final step involves cyclization reactions that lead to the formation of the pyrazine ring, which could involve condensation reactions with appropriate precursors.
Technical Details
The synthesis may require specific catalysts or conditions, such as temperature control and solvent choice, to optimize yields and selectivity. Techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress and purity of the reactions.
Molecular Structure Analysis
Structure
The molecular structure of 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine features several key structural components:
Pyrrolidine Ring: A five-membered saturated ring containing one nitrogen atom.
Pyrazine Ring: A six-membered aromatic ring with two nitrogen atoms at opposite positions.
Benzenesulfonyl Group: A sulfonic acid derivative attached via a methyl group.
Data
The molecular formula for this compound is C13H14N4O3S, with a molecular weight of approximately 302.34 g/mol. Detailed structural data can be obtained from crystallographic studies, providing insights into bond lengths and angles that influence reactivity.
Chemical Reactions Analysis
Reactions
The compound is expected to participate in various chemical reactions typical for its functional groups:
Nucleophilic Substitution: The benzenesulfonyl group can undergo nucleophilic attack by amines or other nucleophiles.
Acylation Reactions: The carbonyl group can react with nucleophiles in acyl substitution reactions.
Cyclization: The formation of new rings through cyclization processes may also occur under specific conditions.
Technical Details
Reactions involving this compound may be facilitated by specific catalysts or reagents that enhance reactivity or selectivity. Kinetic studies could provide further insights into reaction mechanisms and pathways.
Mechanism of Action
Process
The mechanism of action for 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine is likely related to its interactions at the molecular level with biological targets, such as enzymes or receptors.
Binding Affinity: The compound may exhibit binding affinity towards specific proteins, influenced by its structural features.
Inhibition Mechanisms: It may act as an inhibitor in enzymatic pathways, potentially modulating biological processes relevant to disease states.
Data
Quantitative structure-activity relationship (QSAR) studies could provide data on how structural variations affect biological activity, aiding in drug design efforts.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a solid or crystalline substance.
Solubility: Solubility in polar solvents like water may vary based on pH and temperature conditions.
Chemical Properties
Stability: Stability under various environmental conditions (light, heat) should be evaluated.
Reactivity: Reactivity towards common electrophiles and nucleophiles should be characterized through experimental studies.
Relevant data on melting points, boiling points, and spectral properties (NMR, IR) can further elucidate the physical characteristics of this compound.
Applications
Scientific Uses
2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine has potential applications in:
Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases.
Chemical Research: Utilized in synthetic methodologies for developing new materials or compounds with desired properties.
Biological Studies: Investigated for its mechanism of action in cellular pathways or disease models.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.